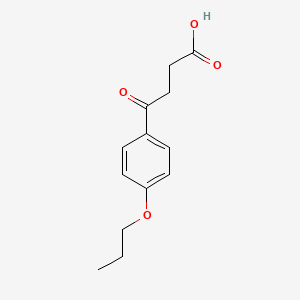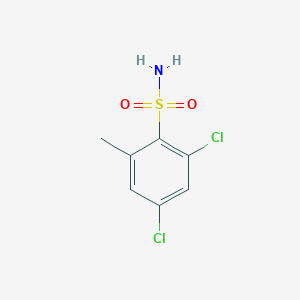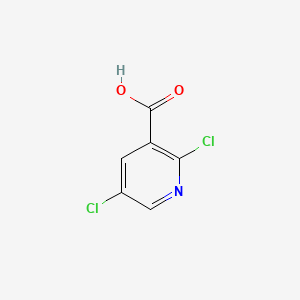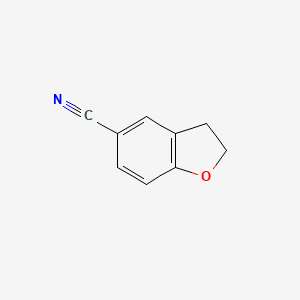
4-Oxo-4-(4-propoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the first paper, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid is reacted with antipyrin to yield a butanoic acid derivative, which is further reacted with hydrazines to produce pyridazinone derivatives. These derivatives are then used to prepare dithio derivatives and chloropyridazine derivatives, which are further reacted with various nucleophiles to produce compounds with antimicrobial and antifungal activities .
Molecular Structure Analysis
The second paper investigates the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, revealing a one-dimensional helical columnar structure stabilized by hydrogen bonds and C-H...O interactions. The study also includes Hirshfeld surface analysis to understand the intermolecular interactions within the crystal . Similarly, the third paper analyzes the crystal and molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which forms two-dimensional zig-zag sheets that are interconnected to form a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The fourth paper discusses the reactivity of 4-(5,5-dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid with carbon nucleophiles under Michael reaction conditions, leading to the formation of Michael adducts. These adducts' behavior towards hydrazine hydrate is investigated, and the compounds are tested for biological properties . The fifth paper explores the chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, resulting in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 4-Oxo-4-(4-propoxyphenyl)butanoic acid, they do provide insights into the properties of structurally related compounds. For instance, the crystal structure analyses in papers and suggest that the presence of different substituents on the phenyl ring can significantly influence the molecular conformation and intermolecular interactions, which in turn affect the melting points, solubility, and other physical properties of these compounds. The reactivity of these compounds under various conditions, as discussed in papers , , and , provides information on their chemical stability and potential reactivity, which are important aspects of their chemical properties.
Aplicaciones Científicas De Investigación
Optical Gating of Synthetic Ion Channels
4-oxo-4-(4-propoxyphenyl)butanoic acid demonstrates potential in optical gating applications, particularly in creating photosensitive synthetic ion channels. These channels, which can be opened or closed through UV light irradiation, hold promise for light-induced controlled release, sensing, and information processing technologies. The compound facilitates the transition of hydrophobic channel surfaces to hydrophilic, enabling selective permeation of ionic species in response to light (Ali et al., 2012).
Synthesis and Derivatization
This compound serves as a versatile intermediate in synthetic chemistry, particularly in the microwave-assisted synthesis of 4-oxo-2-butenoic acids. This method provides an efficient route to synthesize biologically active species and derivatives from a broad range of substrates, highlighting its utility in creating complex molecules for further scientific exploration (Uguen et al., 2021).
Spectroscopic and Computational Analysis
The compound's structure and electronic properties have been extensively studied through spectroscopic methods and density functional theory (DFT). These studies offer insights into its reactivity, stability, and potential as a non-linear optical (NLO) material. The detailed analysis includes vibrational assignments, HOMO-LUMO gap, and molecular electrostatic potential, providing a foundation for future applications in materials science (Vanasundari et al., 2017).
Biological Activity and Heterocyclic Compound Synthesis
Research on this compound extends into the realm of bioactive compound synthesis. It plays a crucial role in forming new heterocyclic compounds with anticipated antimicrobial and antifungal activities. This application underscores the potential of this compound in pharmaceutical development and the exploration of new therapeutic agents (Sayed et al., 2003).
Kinetic and Thermodynamic Studies
The oxidation reactions of this compound have been studied for their kinetic and thermodynamic properties, providing valuable data for understanding its reactivity and potential applications in chemical synthesis and environmental biotransformation processes (Yogananth & Mansoor, 2015).
Propiedades
IUPAC Name |
4-oxo-4-(4-propoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZVSEPTKOAAPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365177 |
Source


|
| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39496-82-7 |
Source


|
| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














